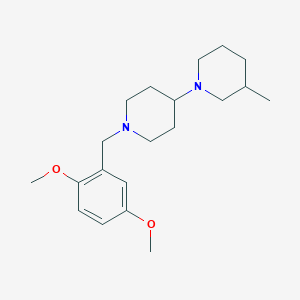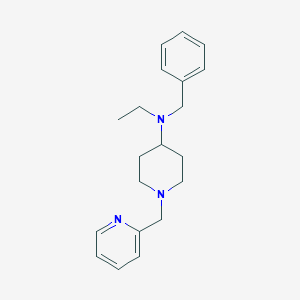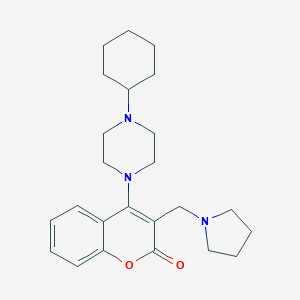![molecular formula C24H33N3S B247066 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a chemical compound that belongs to the piperazine family. This compound has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine involves its binding to dopamine receptors in the brain. This binding results in the activation of these receptors, leading to an increase in the release of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological functions such as movement, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine have been studied extensively. It has been found to increase the release of dopamine in the brain, leading to an increase in locomotor activity and reward-seeking behavior. Additionally, it has been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine in lab experiments is its ability to selectively target dopamine receptors. This allows researchers to study the role of these receptors in various physiological functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine in scientific research. One of the areas of focus is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is a growing interest in using this compound as a tool for studying the role of dopamine receptors in addiction and drug abuse. Finally, there is a need for further research to understand the potential toxicity of this compound and its effects on various physiological functions.
Conclusion:
In conclusion, 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a chemical compound that has potential applications in various scientific research studies. Its ability to selectively target dopamine receptors makes it a valuable tool for studying the role of these receptors in various physiological functions. However, its potential toxicity and limitations in certain experiments need to be taken into consideration. There are several future directions for the use of this compound in scientific research, including the development of new drugs for the treatment of neurological disorders and the study of addiction and drug abuse.
Métodos De Síntesis
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine can be synthesized through a multi-step process. The initial step involves the reaction of 1-benzylpiperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-piperidinylmagnesium bromide to obtain the final product.
Aplicaciones Científicas De Investigación
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience as a tool for studying the role of dopamine receptors in the brain. Additionally, it has been used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
Nombre del producto |
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine |
|---|---|
Fórmula molecular |
C24H33N3S |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
1-benzyl-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3S/c1-28-24-9-7-22(8-10-24)20-25-13-11-23(12-14-25)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21/h2-10,23H,11-20H2,1H3 |
Clave InChI |
LNDFKUDZKHXSHK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)

amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)

![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
